3'-Bromo-2,2,2-trifluoro-5'-(trifluorometil)acetofenona

Descripción general

Descripción

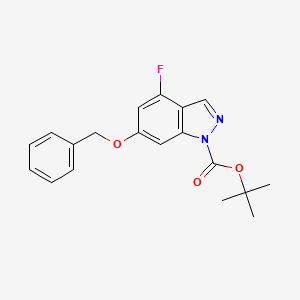

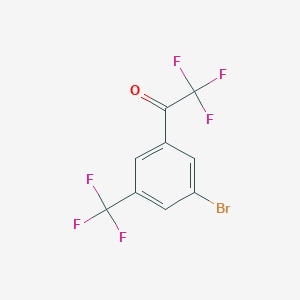

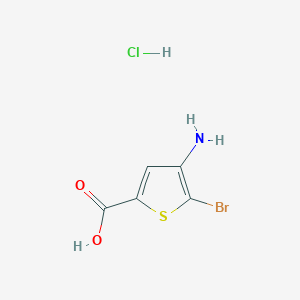

3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H3BrF6O . It is used as an intermediate in the production of organofluorine compounds .

Synthesis Analysis

The synthesis of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can be achieved through Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis

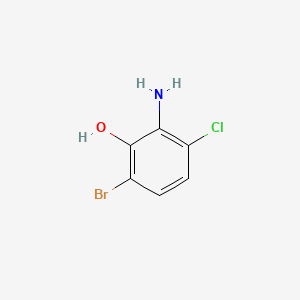

The molecular structure of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone consists of a bromo group attached to the third carbon of the phenyl ring, a trifluoromethyl group attached to the fifth carbon of the phenyl ring, and a trifluoroacetyl group attached to the phenyl ring .Chemical Reactions Analysis

3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can undergo various chemical reactions. For instance, it can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone include a molecular weight of 321.02 and a density of 1.418 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Síntesis de polímeros fluorados

3'-Bromo-2,2,2-trifluoro-5'-(trifluorometil)acetofenona: se utiliza en la síntesis de nuevos polímeros fluorados. Estos polímeros son conocidos por su alto peso molecular promedio, estabilidad térmica excepcional y propiedades superiores de formación de películas . La incorporación del grupo trifluorometil mejora la resistencia de los polímeros a los disolventes y productos químicos, lo que los hace adecuados para recubrimientos de alto rendimiento y aplicaciones de materiales avanzados.

Organocatálisis

En el ámbito de la organocatálisis, este compuesto sirve como catalizador para la oxidación de aminas terciarias y azinas a N-óxidos . Esta aplicación es crucial en la síntesis de diversos compuestos orgánicos e intermedios utilizados en productos farmacéuticos y agroquímicos.

Intermediarios farmacéuticos

El grupo trifluorometil presente en This compound es un farmacoforo común en muchos medicamentos aprobados por la FDA . Se utiliza como intermedio en la síntesis de estos medicamentos, contribuyendo a su actividad farmacológica al mejorar la lipofilia y la estabilidad metabólica.

Síntesis agroquímica

Este compuesto es fundamental en la síntesis de fungicidas comerciales . El grupo trifluorometil mejora la actividad fungicida, proporcionando una mejor protección de los cultivos contra una amplia gama de enfermedades fúngicas.

Safety and Hazards

3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is classified under the GHS07 hazard class. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing dust .

Mecanismo De Acción

Acetophenones can interact with various biological targets depending on their specific structures. For instance, some acetophenones have been found to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes .

The mode of action of an acetophenone would depend on its specific target. For example, if an acetophenone were to interact with an enzyme, it could potentially inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .

The pharmacokinetics of acetophenones, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall lipophilicity of the compound can influence its pharmacokinetics .

The result of the action of an acetophenone would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .

The action environment of an acetophenone could be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system it is in .

Propiedades

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJHPNQWXZHJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201181760 | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132701-00-8 | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132701-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)

![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)

![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)